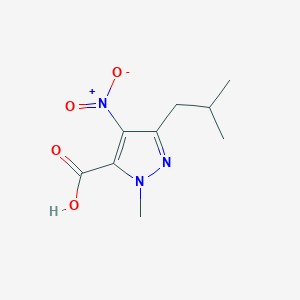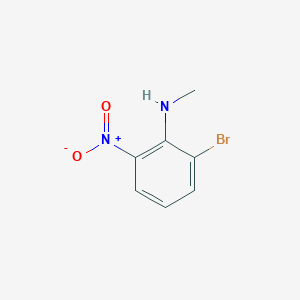
3,3-Disulfanediylbis(2-(1,3-dioxoisoindolin-2-yl)propanoic acid)
Übersicht
Beschreibung
“3,3-Disulfanediylbis(2-(1,3-dioxoisoindolin-2-yl)propanoic acid)” is a chemical compound with the molecular formula C22H16N2O8S2 . It is a derivative of 2-(1,3-dioxoisoindolin-2-yl)propanoic acid .
Molecular Structure Analysis
The crystal structure of the related compound, 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, consists of infinite one-dimensional polymeric chains due to inter-molecular O-H⋯O hydrogen bonds between the carboxyl-ate and carbonyl groups . The dihedral angle between the phthalimide ring system and the O3/O4/C9/C11 plane is 86.7 (3)° .Physical And Chemical Properties Analysis
The molecular weight of “3,3-Disulfanediylbis(2-(1,3-dioxoisoindolin-2-yl)propanoic acid)” is 500.5010 . Additional physical and chemical properties are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Structural Characteristics and Crystallization : A study by Wheeler, Gordineer, and Deschamps (2004) on a related compound, N‐Phthaloyl‐dl‐alanine, which shares structural similarity with 3,3-Disulfanediylbis, highlights its crystalline structure and hydrogen bonding properties, suggesting potential applications in crystallography and material sciences (Wheeler, Gordineer, & Deschamps, 2004).
Co-crystal Formation and Interaction Studies : Bhatti et al. (2012) researched the co-crystal formation of a similar compound with caffeine, demonstrating the molecule's interaction capabilities. This has implications in pharmaceutical and chemical industries for developing new molecular complexes (Bhatti, Yunus, Shah, & Flörke, 2012).
Synthesis and Characterization of Polyamides : Faghihi, Absalar, and Hajibeygi (2010) worked on synthesizing new optically active polyamides containing a derivative of the compound. This research is significant in material science, particularly in developing new polymers with specific optical properties (Faghihi, Absalar, & Hajibeygi, 2010).
Antimicrobial Activity : Al-farhan et al. (2011) explored the antimicrobial activities of certain derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Al-farhan, Ghazzali, Al-Hazimi, El‐Faham, & Reedijk, 2011).
Cytotoxic Activity Against Cancer Cells : Soural, Hlaváč, Hradil, and Hajdůch (2009) investigated the cytotoxic activity of disulfides derived from this compound, suggesting its potential use in cancer research (Soural, Hlaváč, Hradil, & Hajdůch, 2009).
Corrosion Inhibition for Carbon Steel : Shamaya, Al-jeilawi, and Khudhair (2021) synthesized new derivatives and tested them as corrosion inhibitors for carbon steel, revealing its practical application in industrial corrosion protection (Shamaya, Al-jeilawi, & Khudhair, 2021).
Wirkmechanismus
Target of Action
Related compounds have been shown to targetDNA gyrase and Dihydroorotase from E. coli and tyrosyl-tRNA synthetase and DNA gyrase from Staphylococcus aureus . These targets play crucial roles in bacterial DNA replication and protein synthesis, making them potential targets for antibacterial agents .
Mode of Action
This could lead to the disruption of essential biological processes such as DNA replication and protein synthesis .
Biochemical Pathways
Given its potential targets, it’s plausible that it affects theDNA replication and protein synthesis pathways in bacteria .
Result of Action
Given its potential antibacterial activity, it may lead to the inhibition of bacterial growth and proliferation .
Eigenschaften
IUPAC Name |
3-[[2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O8S2/c25-17-11-5-1-2-6-12(11)18(26)23(17)15(21(29)30)9-33-34-10-16(22(31)32)24-19(27)13-7-3-4-8-14(13)20(24)28/h1-8,15-16H,9-10H2,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQBSPYSVBNDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CSSCC(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Disulfanediylbis(2-(1,3-dioxoisoindolin-2-yl)propanoic acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




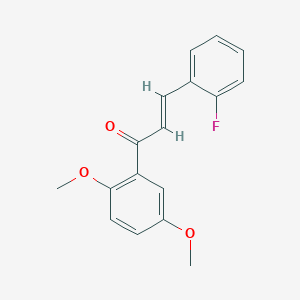
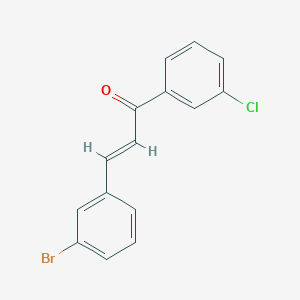
![1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070541.png)
![1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070547.png)
![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)
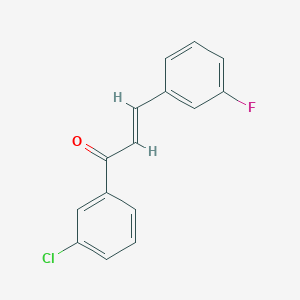
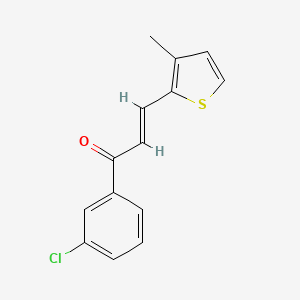
![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)
